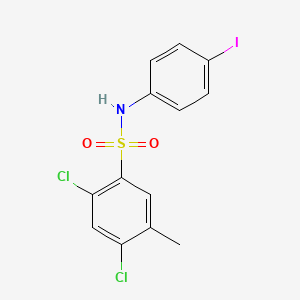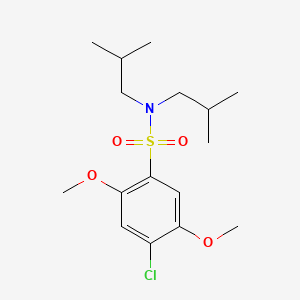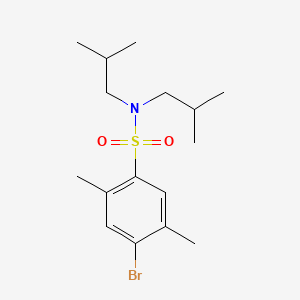
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 441.57 g/mol. BDBS has unique properties that make it a valuable tool in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion and fluid transport across epithelial cells. This compound has also been used to study the role of CFTR in the airway surface liquid (ASL) layer, which is crucial for the maintenance of lung function. Moreover, this compound has been used as a tool to investigate the function of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
Mécanisme D'action
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore and preventing chloride ions from passing through. The binding of this compound to CFTR is reversible, and the compound does not affect the gating or regulation of the channel. This compound has been found to have a higher affinity for the open state of CFTR, suggesting that it may preferentially block the active form of the channel.
Biochemical and Physiological Effects:
This compound has been shown to decrease the volume of the ASL layer in human airway epithelial cells, indicating that it may have a potential therapeutic effect in diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). This compound has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anticancer properties. However, further studies are needed to explore the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, low toxicity, and cost-effectiveness. This compound is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research. However, this compound has some limitations, including its selectivity for CFTR and its reversible binding to the channel pore. Moreover, this compound may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for the study of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved selectivity and potency for CFTR. Another direction is the investigation of the therapeutic potential of this compound in diseases such as CF and COPD. Moreover, the role of this compound in the regulation of ion and fluid transport across epithelial cells should be further explored. Finally, the off-target effects of this compound on other ion channels should be investigated to better understand its mechanism of action.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, with unique properties that make it useful for the study of ion channels, transporters, and receptors. This compound selectively blocks the activity of CFTR by binding to the channel pore, and it has potential therapeutic applications in diseases such as CF and COPD. However, further studies are needed to explore the full potential of this compound and its analogs in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple, and the yield is high, making this compound a cost-effective compound for scientific research.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11(2)9-18(10-12(3)4)21(19,20)16-8-13(5)15(17)7-14(16)6/h7-8,11-12H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPLPOFBIQJVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
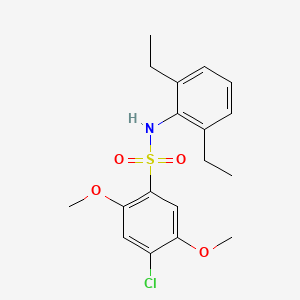
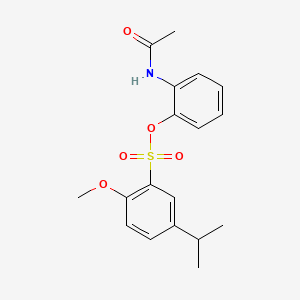

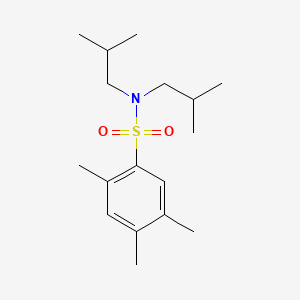
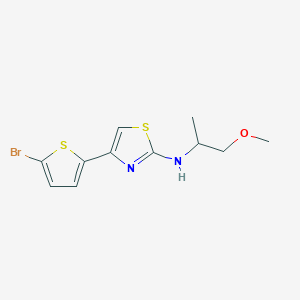
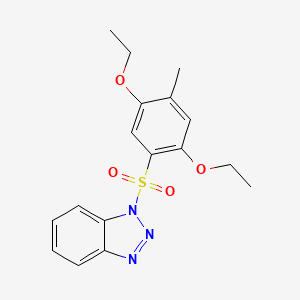

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

